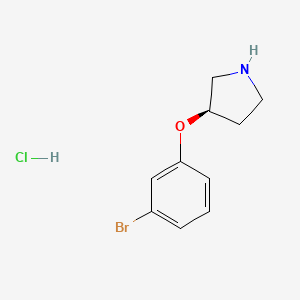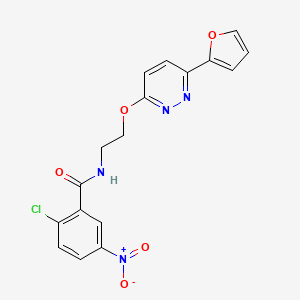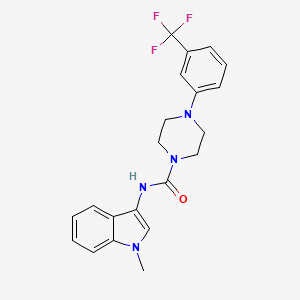
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as PTIO, is a compound that has been widely used in scientific research due to its unique properties. This compound is a nitric oxide (NO) scavenger and is often used to investigate the role of NO in various biological processes.
Applications De Recherche Scientifique
Hemoglobin Oxygen Affinity Modulation
One significant application is in the modification of hemoglobin's oxygen affinity. Compounds structurally related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been studied for their potential to decrease the oxygen affinity of human hemoglobin A, which can be beneficial in clinical or biological areas such as ischemia, stroke, tumor radiotherapy, blood storage, and as blood substitutes. These allosteric effectors of hemoglobin demonstrate a shift in the oxygen equilibrium curve when incubated with whole blood, indicating their potential utility in managing conditions associated with depleted oxygen supply (Randad et al., 1991).
Molecular Complexes and Crystal Engineering
Another application area is in crystal engineering and the formation of molecular complexes. Studies have shown that isonicotinamide, a compound related to the chemical , can form supramolecular synthons with phenols. These structures are significant for the development of new materials with potential applications in pharmaceutical co-crystals, highlighting the versatility of isonicotinamide derivatives in crystal engineering (Vishweshwar et al., 2003).
Antitumor Activity
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide and its derivatives have also been explored for their potential antitumor applications. For instance, studies on the complexes formed by reactions with PdCl2 and PtCl2 have shown promise in the development of potential antitumor medicines. The synthesis and structural characterization of these complexes provide a foundation for further exploration of their therapeutic potential (Fedorov et al., 2001).
Electrocatalytic Reactions
Compounds related to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide have been utilized as catalysts in electrocatalytic reactions. The electrochemical properties of N-oxyl species, such as TEMPO (tetramethylpiperidine N-oxyl) and PINO (phthalimide N-oxyl), indicate their use in selective oxidation reactions. These reactions are crucial for synthesizing various organic compounds, demonstrating the broad applicability of these compounds in organic synthesis and industrial applications (Nutting et al., 2018).
Antioxidant and Anti-inflammatory Properties
Exposure to phenols and parabens, including those structurally similar to N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, has been studied in the context of oxidative stress and inflammation. Such studies are essential for understanding the environmental and health impacts of widespread use of these compounds in consumer products (Watkins et al., 2015).
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)-N-(2-phenoxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-19(21-10-13-24-16-4-2-1-3-5-16)15-6-9-20-18(14-15)25-17-7-11-23-12-8-17/h1-6,9,14,17H,7-8,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVHHUKFSDTUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyethyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)


![3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2959580.png)
![(3r,5r,7r)-N-([2,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959586.png)


![2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2959591.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2959592.png)